molecular formula C17H17FN2O B5051587 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone

2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5051587
M. Wt: 284.33 g/mol
InChI Key: YTIPRWUPQRIBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant scientific interest due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various biological targets, such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity towards specific biological targets. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for various types of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify additional biological targets that it may interact with.
In conclusion, 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a promising chemical compound with potential applications in various fields of research. Its high potency and selectivity towards specific biological targets make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to identify additional potential applications.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3-fluoroaniline with propyl bromide in the presence of potassium carbonate, followed by the reaction with anthranilic acid in the presence of acetic anhydride and sulfuric acid. The final product is obtained by the reduction of the intermediate compound with sodium borohydride.

Scientific Research Applications

2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to modulate glutamate receptor activity.

properties

IUPAC Name

2-(3-fluorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-2-10-20-16(12-6-5-7-13(18)11-12)19-15-9-4-3-8-14(15)17(20)21/h3-9,11,16,19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIPRWUPQRIBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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